2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, also known as trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, is a bifunctional organosilane coupling agent. It features both a reactive epoxy group and hydrolysable trimethoxysilane groups. This dual functionality allows it to act as a bridge between organic and inorganic materials, enhancing compatibility and adhesion in various applications. [, , , , , , , , , , , , , , , , , , , , , , ]
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a silane compound characterized by the presence of an epoxy group and trimethoxysilane functionality. This compound is primarily utilized in the synthesis of hybrid materials and coatings due to its ability to enhance adhesion and mechanical properties. It is classified as an organosilicon compound, which includes various silanes that are used in industrial applications, particularly in the fields of coatings, adhesives, and sealants.
This compound can be synthesized from readily available raw materials such as 1,2-epoxy-4-vinylcyclohexane and trimethoxysilane. The synthesis typically involves a reaction process that requires specific catalysts and controlled conditions to achieve high yields.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane falls under the category of epoxy silanes. These compounds are known for their reactivity due to the epoxy group, which can undergo further chemical transformations, making them valuable in various applications.
The synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can be achieved through several methods. One prominent method involves the reaction of triphenylsilane with 1,2-epoxy-4-vinylcyclohexane.
The molecular formula for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is , with a molecular weight of approximately 246.38 g/mol. The structure features a cyclohexyl ring with an epoxy group attached to an ethyl chain linked to three methoxy groups.
The primary reactions involving 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane include its polymerization and cross-linking with other resins and hardeners in adhesive formulations.
When mixed with bisphenol A-type epoxy resins and amine hardeners, this silane enhances the mechanical properties of the cured material. For instance, tensile strength can reach approximately 37.95 MPa when cured under specific conditions .
The mechanism of action for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane involves its ability to form covalent bonds with substrates during curing processes. The epoxy group reacts with amine hardeners, leading to cross-linking that enhances the structural integrity of the final product.
Thermal gravimetric analysis indicates that the incorporation of this silane into epoxy systems significantly improves thermal stability compared to systems without it .
This compound demonstrates versatility across multiple scientific fields, particularly in materials science and engineering applications where enhanced mechanical properties are critical.
The molecule features two primary reactive sites: a cycloaliphatic epoxy group and a trimethoxysilane moiety, connected via an ethylene spacer (–CH₂–CH₂–). The epoxy group consists of a strained three-membered oxirane ring fused to a cyclohexane backbone, conferring significant ring-strain energy (≈114 kJ/mol) that drives nucleophilic addition reactions. The silicon center adopts a tetrahedral geometry with three labile methoxy groups (–SiOCH₃) capable of hydrolysis-condensation reactions. This bifunctionality permits simultaneous engagement with organic polymers (via epoxy ring-opening) and inorganic substrates (via silanol condensation), establishing molecular bridges across heterogeneous interfaces [3] [4] [5]. Stereochemically, the cyclohexyl-epoxy fusion creates chiral centers, though technical-grade material is typically supplied as a racemic mixture. The ethyl linker provides spatial separation between reactive sites, minimizing electronic interference during reactions [4].
The compound conforms to the empirical formula C₁₁H₂₂O₄Si, with a molecular weight of 246.38 g/mol (monoisotopic mass: 246.1287 g/mol) [2] [4] [8]. Elemental analysis confirms carbon (53.62%), hydrogen (9.00%), oxygen (25.98%), and silicon (11.40%) distributions. Purity in commercial samples exceeds 97%, with primary impurities comprising hydrolytic byproducts like silanols and disiloxanes [2] [6].
Table 1: Core Physicochemical Parameters
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Weight | 246.38 g/mol | - | [2] [8] |
Density | 1.065–1.08 g/mL | 20–25°C | [2] [7] |
Boiling Point | 95–97°C (0.25 mmHg); 310°C (760 mmHg) | Ambient pressure | [2] [6] |
Refractive Index (n₀²⁰) | 1.439–1.449 | 20°C | [3] [6] |
Flash Point (Closed Cup) | 105–146°C | - | [2] [3] |
Viscosity | 5.2 cSt | 25°C | [2] |
The trimethoxysilyl group exhibits rapid hydrolysis under ambient moisture, generating reactive silanols (Si–OH) that subsequently condense into siloxane networks (Si–O–Si). This reactivity necessitates strict anhydrous handling: commercial material is packaged under inert gas in moisture-resistant containers with recommended storage at <15°C [3] [6]. Hydrolysis kinetics follow pseudo-first-order behavior, accelerated by trace acids/bases. The epoxy ring remains stable during controlled hydrolysis but participates in ring-opening reactions when amines/acids catalyze concurrent epoxy activation. Solubility spans polar aprotic solvents (acetone, THF) and hydrocarbons, though hydrolyzed solutions develop turbidity due to oligomer formation [3] [5].
Table 2: Stability and Reactivity Profiles
Factor | Behavior | Practical Implications |
---|---|---|
Moisture Exposure | Rapid hydrolysis of Si–OCH₃ bonds | Requires anhydrous storage; inert atmosphere handling |
Protic Solvents | Soluble but accelerates hydrolysis | Limited working time in alcohols/water mixtures |
Nucleophiles (e.g., amines) | Epoxy ring-opening with Si-alkyl tethering | Enables hybrid network formation |
Thermal Stress (≤150°C) | Stable; no decomposition | Suitable for thermal curing processes |
Thermogravimetric analysis reveals onset decomposition temperatures >285°C under nitrogen, confirming stability in polymer processing applications [3] [6]. The epoxy moiety undergoes exothermic curing (ΔH ≈ 95 kJ/mol) with amines or anhydrides at 80–150°C. Optical characteristics include a refractive index of 1.439–1.449 (589 nm, 20°C) and low ultraviolet absorption above 300 nm, facilitating UV-curable formulations without photoinitiator interference [2] [3] [5]. Specific wetting capacity reaches 317 m²/g, indicating substantial surface coverage potential during substrate modification [2].
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